molecular formula C18H16O B182634 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one CAS No. 30313-22-5

1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one

Cat. No. B182634
CAS RN: 30313-22-5
M. Wt: 248.3 g/mol
InChI Key: RZQJWYNOZJISEX-NXZHAISVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one, also known as chalcone, is a type of organic compound that belongs to the flavonoid family. It is widely studied in the field of medicinal chemistry due to its potential therapeutic properties. Chalcone has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. In

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and gene expression. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Chalcone has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR pathway. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion through the activation of AMPK and PPARγ pathways.
Biochemical and Physiological Effects:
Chalcone has been found to exhibit a wide range of biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of various enzymes involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.

Advantages and Limitations for Lab Experiments

Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity products. It exhibits a wide range of biological activities, making it a versatile compound for studying various disease models. However, 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one also has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one. One area of research is the development of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential synergistic effects of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one with other compounds. Chalcone has been found to exhibit synergistic effects with various anticancer drugs, making it a promising candidate for combination therapy. Finally, the investigation of the molecular mechanisms underlying the biological activities of 1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one is an important area of research for the development of novel therapeutics.

Synthesis Methods

Chalcone can be synthesized through several different methods, including Claisen-Schmidt condensation, Perkin reaction, and aldol condensation. The most commonly used method is the Claisen-Schmidt condensation, which involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base catalyst. This method is simple, efficient, and yields high purity products.

Scientific Research Applications

Chalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects. Chalcone has been shown to inhibit the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and xanthine oxidase, which are involved in the inflammatory process. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Chalcone has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also exhibits antidiabetic effects by regulating glucose metabolism and insulin secretion.

properties

CAS RN

30313-22-5

Product Name

1-(4-Methylphenyl)-5-phenyl-2,4-pentadien-1-one

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

(2E,4E)-1-(4-methylphenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C18H16O/c1-15-11-13-17(14-12-15)18(19)10-6-5-9-16-7-3-2-4-8-16/h2-14H,1H3/b9-5+,10-6+

InChI Key

RZQJWYNOZJISEX-NXZHAISVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2

Origin of Product

United States

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